

# Pokeweed Antiviral Protein (PAP): Application Notes and Protocols for Agricultural Biotechnology

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## Compound of Interest

Compound Name: *pokeweed antiviral protein*

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## Introduction

**Pokeweed Antiviral Protein (PAP)** is a ribosome-inactivating protein (RIP) isolated from the pokeweed plant (*Phytolacca americana*). As a type I RIP, this single-chain 29 kDa protein possesses potent antiviral properties against a broad spectrum of plant and animal viruses.<sup>[1][2][3]</sup> Its primary mechanism of action involves the enzymatic removal of a specific adenine residue from the sarcin/ricin loop of the large ribosomal RNA (rRNA), leading to an irreversible halt in protein synthesis.<sup>[1][2][3][4]</sup> This activity, coupled with evidence of direct interaction with and depurination of viral RNA, makes PAP a compelling candidate for developing broad-spectrum virus resistance in agriculturally important crops.<sup>[1][5][6][7]</sup>

These application notes provide an overview of PAP's application in agricultural biotechnology, supported by quantitative data on its antiviral efficacy and detailed protocols for key experimental procedures.

## Data Presentation

The antiviral efficacy of **Pokeweed Antiviral Protein** has been demonstrated against a variety of plant viruses, both through external application and expression in transgenic plants. The following tables summarize the quantitative data from various studies.

Virus	Plant Species	Method of PAP Application	PAP Concentration / Expression Level	Antiviral Efficacy	Reference
Tobacco Mosaic Virus (TMV)	Nicotiana tabacum	Co-inoculation	0.4 µg/mL	Complete inhibition of local lesions	<a href="#">[8]</a>
Tobacco Mosaic Virus (TMV)	Nicotiana tabacum	Transgenic Expression	Not specified	Significant reduction in systemic spread	<a href="#">[9]</a>
Potato Virus X (PVX)	Nicotiana tabacum	Transgenic Expression	Not specified	Resistance to infection	<a href="#">[8]</a>
Brome Mosaic Virus (BMV)	Barley Protoplasts	Pre-treatment of viral RNA	Not specified	Reduction in accumulation of all BMV RNAs	<a href="#">[7]</a>
Herpes Simplex Virus Type 1 (HSV-1)	Vero Cells	In cell culture	3 µM	90% inhibition of synthesis, 99% inhibition of release	<a href="#">[10]</a>
Human Immunodeficiency Virus Type 1 (HIV-1)	Human peripheral blood mononuclear cells	In cell culture	IC50 of 17 nM (PAP-I), 25 nM (PAP-II), 16 nM (PAP-III)	Inhibition of replication	<a href="#">[6]</a>

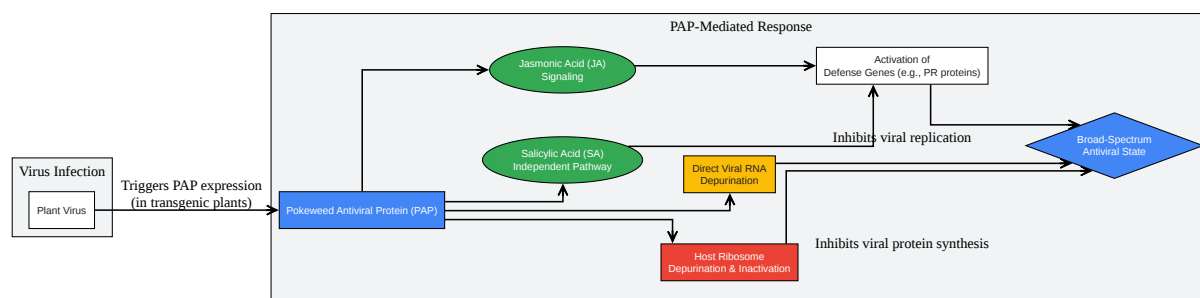
Table 1: Antiviral Efficacy of **Pokeweed Antiviral Protein (PAP)**

Parameter	Value	Reference
Molecular Weight	~29 kDa	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 for depurination of tobacco ribosomes (in vitro)	4 ng/mL	
IC50 against HIV-1 replication (PAP-I)	14 nM	<a href="#">[11]</a>
IC50 against HIV-1 replication (PAP-II)	26 nM	<a href="#">[4]</a>
IC50 against HIV-1 replication (PAP-III)	17 nM	<a href="#">[4]</a>

Table 2: Key Quantitative Properties of **Pokeweed Antiviral Protein (PAP)**

## Signaling Pathways

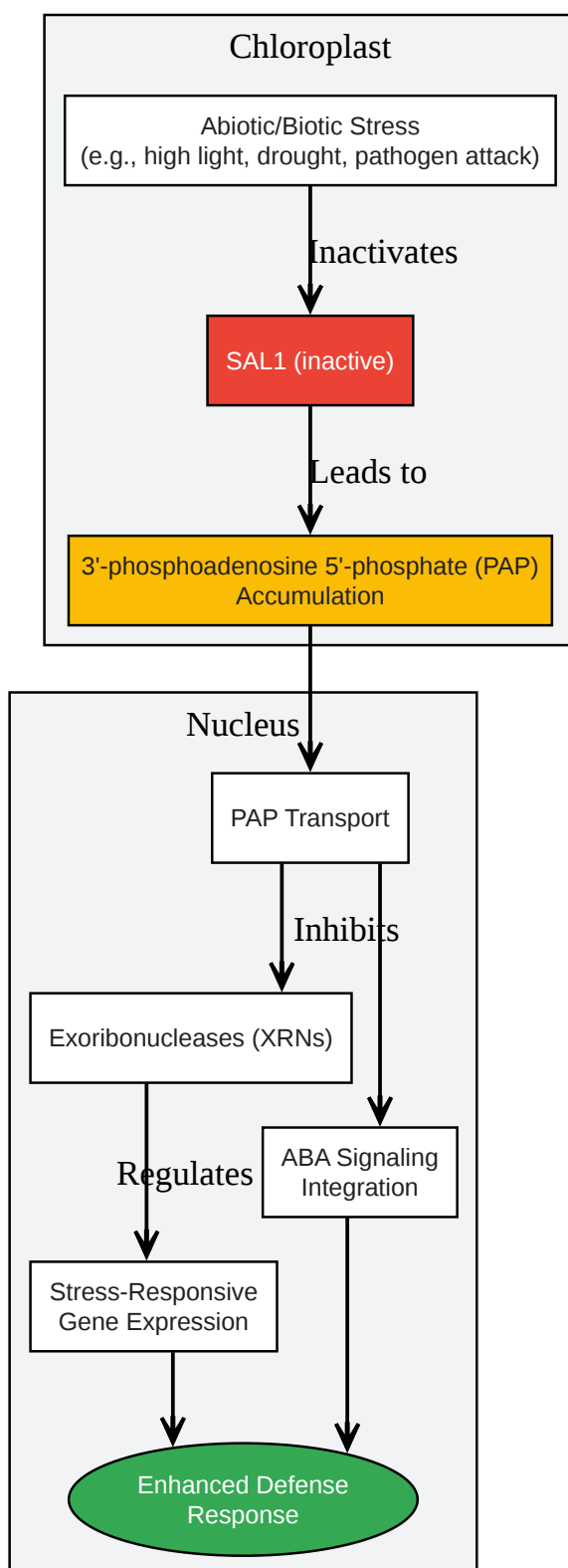
PAP-mediated antiviral defense in plants involves complex signaling pathways that are not solely dependent on ribosome inactivation. Evidence suggests the activation of a salicylic acid (SA)-independent pathway and crosstalk with jasmonic acid (JA) and other signaling molecules.



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### PAP-Mediated Antiviral Signaling Pathway

The SAL1-PAP retrograde signaling pathway integrates environmental stress signals, including those that may be induced by viral infection, with plant defense responses.



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### SAL1-PAP Retrograde Signaling Pathway

## Experimental Protocols

### Protocol 1: Generation of Transgenic Tobacco Plants Expressing PAP

This protocol outlines the steps for creating transgenic *Nicotiana tabacum* plants expressing the **Pokeweed Antiviral Protein** gene using *Agrobacterium tumefaciens*-mediated transformation.

#### 1. Vector Construction:

- The full-length cDNA of the PAP gene is cloned into a binary vector (e.g., pBI121) under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
- The vector should also contain a selectable marker gene, for instance, the neomycin phosphotransferase II (nptII) gene, which confers resistance to kanamycin.

#### 2. *Agrobacterium tumefaciens* Transformation:

- The resulting binary vector is introduced into a suitable *Agrobacterium tumefaciens* strain (e.g., LBA4404) through electroporation or heat shock.
- A single colony of transformed *Agrobacterium* is grown overnight in LB medium containing appropriate antibiotics (e.g., kanamycin for the binary vector and rifampicin for the *Agrobacterium* strain) at 28°C with shaking.

#### 3. Tobacco Leaf Disc Transformation:[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

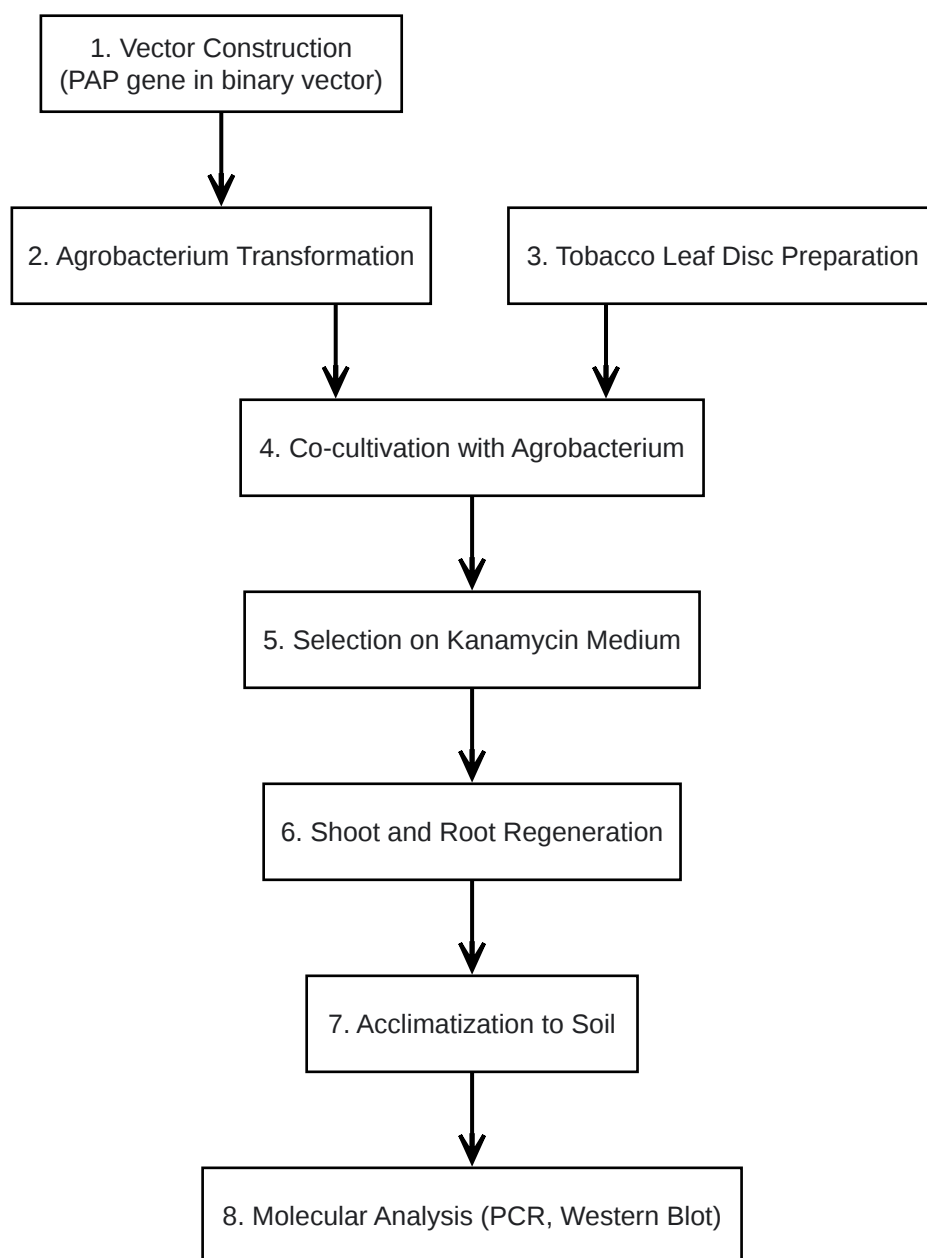
- Young, healthy leaves from sterile in vitro grown tobacco plants are used to prepare leaf discs (approximately 1 cm in diameter) using a sterile cork borer.
- The leaf discs are immersed in the overnight *Agrobacterium* culture for 5-10 minutes.
- The inoculated leaf discs are blotted dry on sterile filter paper and co-cultivated on MS medium for 2-3 days in the dark at 25°C.

#### 4. Selection and Regeneration of Transgenic Plants:

- After co-cultivation, the leaf discs are transferred to a selection medium (MS medium supplemented with hormones for shoot regeneration, e.g., BAP and NAA), an antibiotic to kill the Agrobacterium (e.g., carbenicillin or cefotaxime), and the selective agent (e.g., 100 mg/L kanamycin).
- The plates are incubated under a 16-hour light/8-hour dark photoperiod at 25°C.
- Kanamycin-resistant shoots that emerge from the calli are excised and transferred to a rooting medium (MS medium with kanamycin).

#### 5. Acclimatization and Analysis of Transgenic Plants:

- Rooted plantlets are transferred to soil and acclimatized in a greenhouse.
- The presence and expression of the PAP transgene in the putative transgenic plants are confirmed by PCR, Southern blot, Northern blot, and Western blot analyses.



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Workflow for Generating PAP Transgenic Plants

## Protocol 2: Mechanical Inoculation of Transgenic Plants with Virus

This protocol describes the mechanical inoculation of plants with a virus to assess the level of resistance conferred by the expressed PAP. Tobacco Mosaic Virus (TMV) is used as an example.<sup>[2][3][16]</sup>



### 1. Preparation of Virus Inoculum:

- Infected leaf tissue from a TMV-infected plant is ground in an ice-cold mortar and pestle with an inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0) at a ratio of 1:10 (w/v).
- A small amount of abrasive, such as carborundum or celite, is added to the inoculum.

### 2. Inoculation Procedure:[\[2\]](#)[\[16\]](#)

- The upper surface of two to three leaves of a healthy transgenic plant (and a non-transgenic control plant) are lightly dusted with carborundum.
- A sterile cotton swab or a gloved finger is dipped into the virus inoculum and gently rubbed onto the surface of the dusted leaves.
- The inoculated leaves are rinsed with sterile water 5-10 minutes after inoculation to remove excess inoculum and abrasive.

### 3. Observation and Data Collection:

- The plants are maintained in a controlled environment (e.g., greenhouse or growth chamber) and observed daily for the development of viral symptoms (e.g., mosaic, stunting, necrosis).
- The severity of the disease is scored at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

## Protocol 3: Quantification of Viral Load using Double Antibody Sandwich ELISA (DAS-ELISA)

This protocol is for quantifying the viral load in inoculated plants to determine the level of resistance.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

### 1. Plate Coating:

- Microtiter plate wells are coated with a virus-specific primary antibody (e.g., anti-TMV IgG) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- The plate is incubated for 2-4 hours at 37°C or overnight at 4°C.

- The plate is washed three times with washing buffer (PBS containing 0.05% Tween 20).

## 2. Sample and Control Incubation:

- Leaf samples from inoculated transgenic and control plants are homogenized in extraction buffer.
- The plant extracts are added to the coated wells and incubated for 2 hours at 37°C or overnight at 4°C.
- The plate is washed as described above.

## 3. Conjugate Antibody Incubation:

- An enzyme-conjugated secondary antibody (e.g., anti-TMV IgG conjugated to alkaline phosphatase) is added to the wells.
- The plate is incubated for 2-4 hours at 37°C.
- The plate is washed as described above.

## 4. Substrate Addition and Reading:

- A suitable substrate for the enzyme (e.g., p-nitrophenyl phosphate for alkaline phosphatase) is added to the wells.
- The plate is incubated in the dark at room temperature until a color change is observed in the positive controls.
- The absorbance is read at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl phosphate) using a microplate reader.

## 5. Data Analysis:

- The viral load in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of purified virus.

- The percentage of viral inhibition in the transgenic plants is calculated relative to the control plants.

## Conclusion

**Pokeweed Antiviral Protein** presents a promising tool in agricultural biotechnology for the development of crops with broad-spectrum resistance to viral diseases. The information and protocols provided herein offer a foundational resource for researchers and scientists working to harness the potential of PAP. Further research into the intricate signaling pathways activated by PAP and optimization of its expression in various crop species will be crucial for its successful deployment in agriculture.

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